

# structure and chemical properties of LEO 134310

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | LEO 134310 |           |
| Cat. No.:            | B10827878  | Get Quote |

An In-Depth Technical Guide to the Structure and Chemical Properties of **LEO 134310** 

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**LEO 134310** is a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist designed for topical administration. Its unique chemical structure incorporates a "soft" drug design, leading to rapid metabolism and reduced systemic side effects compared to traditional corticosteroids. This document provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of **LEO 134310**, based on publicly available data. It includes a summary of its binding affinity, functional activity, metabolic stability, and selectivity profile. Detailed methodologies for key in vitro assays are presented, along with diagrams illustrating its mechanism of action and experimental workflows.

# **Chemical Structure and Properties**

**LEO 134310** is a complex organic molecule characterized by a gamma-hydroxy-butyrolactone moiety attached to a substituted aromatic core containing a benzoate ester and two amide linkages.[1] This design incorporates a "soft spot" at the lactone bond, rendering the molecule susceptible to rapid enzymatic hydrolysis in the bloodstream.[1]

Table 1: Physicochemical Properties of **LEO 134310** and its Major Metabolite, LEO 134998



| Property                   | LEO 134310 | LEO 134998 (Metabolite) |
|----------------------------|------------|-------------------------|
| Molecular Weight ( g/mol ) | 525.5      | 543.5                   |
| logP                       | 3.1        | 2.5                     |
| Hydrogen Bond Donors       | 2          | 3                       |
| Hydrogen Bond Acceptors    | 8          | 9                       |
| Polar Surface Area (Ų)     | 134        | 154                     |

Data sourced from Eirefelt et al., 2022.[1]

# **Proposed Chemical Synthesis**

While the specific synthetic route for **LEO 134310** has not been publicly disclosed, a plausible pathway can be proposed based on the synthesis of structurally related compounds. The synthesis would likely involve a multi-step process culminating in the esterification of a substituted benzoic acid with a functionalized propanol derivative, followed by the introduction of the gamma-hydroxy-butyrolactone group.

# **Pharmacological Properties**

**LEO 134310** is a potent and selective agonist of the glucocorticoid receptor.[1] Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

### **Glucocorticoid Receptor Binding Affinity**

**LEO 134310** exhibits high affinity for the glucocorticoid receptor. In a competitive binding assay, it demonstrated an EC50 of 14 nM.[1]

Table 2: In Vitro Pharmacological Activity of LEO 134310



| Assay                      | Parameter | LEO 134310 |
|----------------------------|-----------|------------|
| GR Binding                 | EC50 (nM) | 14         |
| GR Transrepression (NF-кВ) | EC50 (nM) | 1.2        |
| GR Transactivation (GRE)   | EC50 (nM) | 410        |

Data sourced from Eirefelt et al., 2022.[1]

## **Functional Activity: Transrepression and Transactivation**

Glucocorticoid receptor agonists exert their anti-inflammatory effects primarily through transrepression of pro-inflammatory genes (e.g., those regulated by NF-κB), while many side effects are associated with the transactivation of other genes (via glucocorticoid response elements, GREs). **LEO 134310** demonstrates a favorable profile with potent transrepression activity and significantly lower transactivation potential.[1]

### In Vitro Metabolism and Stability

A key feature of **LEO 134310** is its rapid metabolism. It is quickly hydrolyzed in whole blood and hepatocytes from various species, including humans.[1] The primary metabolite, LEO 134998, is formed by the opening of the lactone ring and exhibits significantly reduced GR activity.[1]

Table 3: In Vitro Metabolic Stability of **LEO 134310** 



| Matrix      | Species | Half-life (t½, min) |
|-------------|---------|---------------------|
| Whole Blood | Human   | 4.4                 |
| Minipig     | 1.8     |                     |
| Dog         | 1.2     |                     |
| Rat         | 1.1     | _                   |
| Mouse       | 1.0     | _                   |
| Hepatocytes | Human   | 13                  |
| Minipig     | 14      |                     |
| Dog         | 1.5     |                     |
| Rat         | 1.6     | _                   |
| Mouse       | 1.9     | _                   |

Data sourced from Eirefelt et al., 2022.[1]

## **Selectivity Profile**

**LEO 134310** is highly selective for the glucocorticoid receptor. It has been shown to have no significant agonist or antagonist activity on the mineralocorticoid receptor (MR) and a panel of other nuclear hormone receptors.[1] This high selectivity is expected to contribute to a better safety profile, as off-target effects on other receptors are minimized.

## **Experimental Protocols**

The following sections describe the general methodologies for the key experiments used to characterize **LEO 134310**. Note that specific details of the protocols used for **LEO 134310** have not been fully disclosed in the public domain.

# Glucocorticoid Receptor Binding Assay (Competitive Fluorescence Polarization)

Objective: To determine the binding affinity of **LEO 134310** to the glucocorticoid receptor.



#### Methodology:

- Reagents: Recombinant human GR protein, a fluorescently labeled GR ligand (tracer), and the test compound (LEO 134310).
- Procedure: A constant concentration of the GR protein and the fluorescent tracer are incubated in a microplate. Serial dilutions of LEO 134310 are added to the wells.
- Mechanism: Unlabeled LEO 134310 competes with the fluorescent tracer for binding to the GR. When the tracer is bound to the larger GR protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by LEO 134310, the free tracer tumbles more rapidly, leading to a low polarization signal.
- Data Analysis: The decrease in fluorescence polarization is measured as a function of the LEO 134310 concentration. The EC50 value, the concentration of LEO 134310 that displaces 50% of the bound tracer, is determined by fitting the data to a sigmoidal doseresponse curve.

# GR Transactivation and Transrepression Assays (Reporter Gene Assays)

Objective: To measure the functional activity of **LEO 134310** as a GR agonist in terms of its ability to activate (transactivate) or repress (transrepress) gene expression.

#### Methodology:

- Cell Line: A human cell line (e.g., HeLa or A549) is used.
- Reporter Constructs:
  - Transactivation: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
  - Transrepression: Cells are transfected with a plasmid containing a luciferase reporter gene driven by a promoter that is activated by NF-κB.
- Procedure:



- Transactivation: Transfected cells are treated with varying concentrations of LEO 134310.
- Transrepression: Transfected cells are stimulated with an inflammatory agent (e.g., TNF-α or IL-1β) to activate NF-κB, in the presence of varying concentrations of LEO 134310.
- Data Analysis: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The EC50 values for transactivation and transrepression are calculated from the dose-response curves.

# In Vitro Metabolism Assay (Hepatocytes and Whole Blood)

Objective: To assess the metabolic stability of LEO 134310.

#### Methodology:

- Matrices: Freshly isolated hepatocytes or whole blood from different species.
- Procedure: **LEO 134310** is incubated with the biological matrix at 37°C. Aliquots are taken at various time points.
- Sample Processing: The reactions are quenched (e.g., with acetonitrile), and the samples are processed to remove proteins.
- Analysis: The concentration of the remaining LEO 134310 at each time point is quantified using liquid chromatography-mass spectrometry (LC-MS).
- Data Analysis: The half-life (t½) of LEO 134310 in each matrix is determined from the rate of
  its disappearance over time.

# Visualizations Signaling Pathway of LEO 134310





Click to download full resolution via product page

Caption: Glucocorticoid Receptor Signaling Pathway of **LEO 134310**.

# **Experimental Workflow for In Vitro Characterization**





Click to download full resolution via product page

Caption: General Experimental Workflow for **LEO 134310** Characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structure and chemical properties of LEO 134310]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10827878#structure-and-chemical-properties-of-leo-134310]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com